2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Description
This compound (CAS No. 690642-55-8) is a thieno[2,3-d]pyrimidine derivative with a molecular weight of 512.0 g/mol. Its structure features a 4-chlorophenyl-substituted thienopyrimidine core linked via a thioether group to a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety. These attributes may influence solubility, membrane permeability, and pharmacokinetic behavior. The compound’s complexity (698 complexity index) and heavy atom count (34) reflect its multifunctional design, likely optimized for targeted interactions in drug discovery contexts .
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3S2/c1-31-20-9-16-7-8-29(11-17(16)10-21(20)32-2)22(30)13-34-25-23-19(12-33-24(23)27-14-28-25)15-3-5-18(26)6-4-15/h3-6,9-10,12,14H,7-8,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKCTHFSPDKTBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=NC=NC4=C3C(=CS4)C5=CC=C(C=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and synthesis.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.89 g/mol. The structure includes a thieno[2,3-d]pyrimidine moiety, which is known for its diverse biological activities.
Anticancer Activity
Research has indicated that compounds containing the thieno[2,3-d]pyrimidine scaffold exhibit significant anticancer properties. The specific compound under review has been studied for its effects on various cancer cell lines:
- Cell Proliferation Inhibition : Studies have shown that derivatives of thieno[2,3-d]pyrimidines can inhibit cell proliferation in several cancer types. For example, compounds similar to the one discussed have demonstrated moderate to strong antiproliferative activity against leukemia cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways. In particular, derivatives have been shown to suppress EGFR and VEGF signaling, which are crucial for tumor growth and metastasis .
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Thieno[2,3-d]pyrimidine Derivatives : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their biological activities. Among them, certain compounds exhibited stronger inhibition of breast cancer cell lines compared to standard treatments .
- Antiproliferative Effects : In a study involving human leukemia cells, thiazolidinone compounds containing similar moieties showed dose-dependent antiproliferative effects. The presence of electron-donating groups was found to enhance activity significantly .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thieno[2,3-d]pyrimidine precursors. Common methods include:
- Gewald Reaction : This reaction is often employed to synthesize thieno derivatives by reacting α-cyano esters with thioketones in the presence of sulfur.
- Amination and Substitution Reactions : Subsequent steps may involve amination reactions to introduce various functional groups that enhance biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(3,4-dimethylphenyl)ethanone (CAS No. N/A)
- Structural Differences: Replaces the dihydroisoquinoline moiety with a 3,4-dimethylphenyl group.
- Key Properties :
- Implications: The reduced TPSA and increased lipophilicity may enhance blood-brain barrier penetration but reduce aqueous solubility. The absence of the dihydroisoquinoline group likely alters target selectivity .
2-(4-Chlorophenoxy)-1-(4-(6-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanone (Compound 7a in )
- Structural Differences: Incorporates a piperazine linker and a 4-fluorophenyl substituent instead of the dihydroisoquinoline and 4-chlorophenyl groups.
- Key Properties :
- Implications: The fluorine atom may improve metabolic stability by reducing oxidative degradation.
(4-Chlorophenyl)-[1-(4-Thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone ()
- Structural Differences: Replaces the ethanone-thioether linker with a methanone group and uses a piperidine ring.
- Key Properties: Molecular Weight: Not explicitly stated, but estimated ~400–450 g/mol.
- Implications: The piperidine ring may confer conformational rigidity, influencing receptor binding kinetics. The methanone group reduces rotational freedom compared to the thioether linkage in the target compound .
5-(3,4-Dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS No. 93733-73-4)
- Structural Differences: Lacks the thioether and dihydroisoquinoline groups; includes a dimethoxyphenyl substituent and a methylated pyrimidine ring.
- Key Properties :
- The methyl group on the pyrimidine ring may sterically hinder binding to certain targets .
Preparation Methods
Cyclocondensation of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
The thieno[2,3-d]pyrimidine core is constructed via cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (1 ) with 4-chlorobenzaldehyde (2 ) in ethanol under reflux (12 h). This forms the azomethine intermediate 3 , which undergoes heterocyclization in glacial acetic acid and dimethyl sulfoxide (DMSO) to yield 4 (85% yield).
Mechanistic Insight :
Thiolation via Nucleophilic Aromatic Substitution
Treatment of 4 with phosphorus pentasulfide (P₂S₅) in anhydrous toluene introduces the thiol group at position 4, yielding 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-thiol (5 ) (72% yield).
Key Analytical Data :
- IR (KBr) : 2550 cm⁻¹ (S–H stretch).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.39 (m, 4H, Ar–H).
Synthesis of 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
One-Pot Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride
Adapting the method from CN110845410A, 3,4-dimethoxyphenethylamine (6 ) reacts with ethyl formate under reflux (6 h) to form intermediate 7 . Subsequent treatment with oxalyl chloride in dichloromethane at 10–20°C generates the acyl chloride 8 , which undergoes phosphotungstic acid-catalyzed cyclization (50–55°C, 3 h) to yield 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride (9 ) (80% yield).
Acylation with Chloroacetyl Chloride
Reaction of 9 with chloroacetyl chloride in tetrahydrofuran (THF) and triethylamine (TEA) at 0°C produces 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (10 ) (68% yield).
Optimization Note :
- Excess TEA (2.5 eq.) minimizes N-oxide formation.
Coupling of Thiol and Ethanone Subunits
Thioether Formation via SN2 Displacement
The thiol 5 is deprotonated with sodium hydride (NaH) in dry DMF (0°C, 30 min), followed by addition of 10 . The reaction proceeds at room temperature (24 h) to afford the target compound (65% yield).
Critical Parameters :
- Solvent : DMF enhances nucleophilicity of the thiolate.
- Temperature : >20°C risks elimination side reactions.
Analytical Characterization and Purity Assessment
Spectroscopic Validation
HPLC Purity Analysis
- Column : C18, 5 μm, 250 × 4.6 mm
- Mobile Phase : MeCN/H₂O (70:30)
- Retention Time : 12.4 min
- Purity : 99.2% (Area % at 254 nm).
Comparative Evaluation of Synthetic Routes
| Parameter | Thienopyrimidine Route | Dihydroisoquinoline Route | Coupling Reaction |
|---|---|---|---|
| Yield (%) | 72 | 80 | 65 |
| Reaction Time (h) | 24 | 6 | 24 |
| Purity (%) | 98.5 | 99.1 | 99.2 |
| Scalability | Moderate | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
